Benzamide, N,N-dimethyl-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-dimethyl-2-phenoxy- is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N,N-dimethyl-2-phenoxy- can be synthesized through several methods. One common approach involves the reaction of 2-phenoxybenzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically takes place in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
For industrial production, the synthesis of Benzamide, N,N-dimethyl-2-phenoxy- may involve more scalable methods. One such method includes the reaction of 2-phenoxybenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-dimethyl-2-phenoxy- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N,N-dimethyl-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N-dimethyl-2-phenoxy- involves its interaction with specific molecular targets. In the case of its antiplasmodial activity, the compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the parasite’s protein synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Similar structure but lacks the phenoxy group.
2-phenoxybenzamide: Similar structure but lacks the dimethyl substitution on the amide nitrogen.
N,N-dimethyl-4-phenoxybenzamide: Similar structure but with the phenoxy group at the para position.
Uniqueness
Benzamide, N,N-dimethyl-2-phenoxy- is unique due to the presence of both the dimethylamino group and the phenoxy group on the benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
76279-39-5 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenoxybenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(17)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
DTOPYCSKXOWGEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.